

A Comparative Guide to the Structure-Activity Relationship of Methylsilatrane Derivatives

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Compound of Interest

Compound Name: Methylsilatrane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Methylsilatrane** derivatives, correlating their structural features with their biological activities. The information presented is compiled from peer-reviewed scientific literature and is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Methylsilatrane and its Derivatives

Silatrane is a class of organosilicon compounds characterized by a unique tricyclic cage-like structure with a transannular dative bond between the silicon and nitrogen atoms.^[1] This structural feature imparts distinct physicochemical properties, including high dipole moments and stability, making them attractive scaffolds for the development of novel bioactive molecules.^[1] **Methylsilatrane**, the simplest derivative with a methyl group attached to the silicon atom, serves as a foundational structure for a wide array of functionalized derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.^{[2][3]} The biological activity of these compounds is significantly influenced by the nature of the substituent attached to the silatrane core.^[2]

Structure-Activity Relationship: Antimicrobial and Antifungal Activity

The modification of the basic **Methylsilatrane** structure has led to the development of derivatives with significant antimicrobial and antifungal properties. The introduction of various pharmacophores can enhance the potency and spectrum of activity.

Table 1: Antimicrobial Activity of Functionalized Silatrane Derivatives

Derivative Class	Specific Derivative/Substituent	Target Organism	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
Pyrrole-silatrane	Tetrahydroindole-silatrane	E. coli	Lower than parent silatrane by 8 to 16 times	[3]
Pyrrole-silatrane (unspecified substituent)	Gram-positive microorganisms	62.5–125	[3]	
Isoxazole-silatrane	R = MeOC ₆ H ₄	E. durans	12.5	[3]
R = MeOC ₆ H ₄	B. subtilis	6.2	[3]	
Phthalimide-silatrane	N-(3-silatranylpropyl)phthalimide	S. aureus (Gram-positive)	0.20	[3]
N-(3-silatranylpropyl)phthalimide	A. baumannii (Gram-negative)	0.20	[3]	
N-(3-silatranylpropyl)phthalimide	P. aeruginosa (Gram-negative)	0.20	[3]	
N-(3-silatranylpropyl)phthalimide	E. coli (Gram-negative)	0.20	[3]	

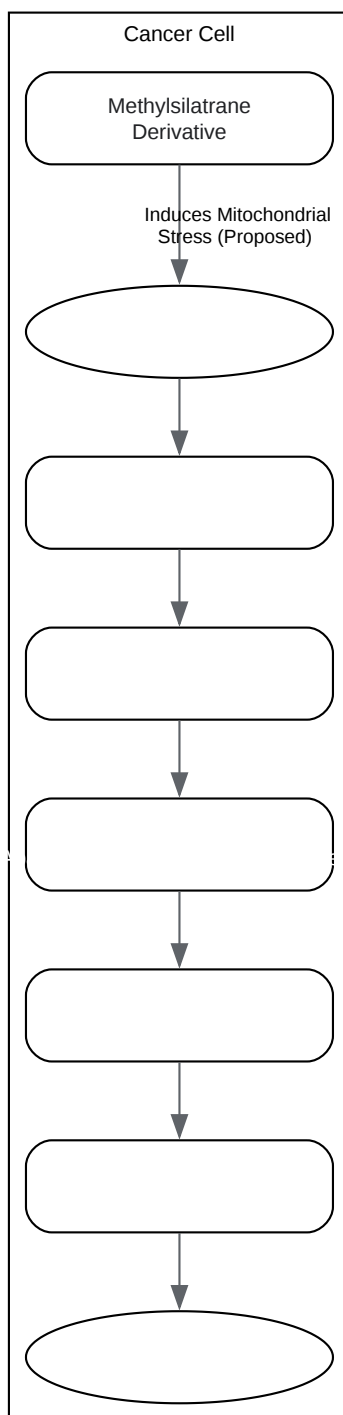
Table 2: Antifungal Activity of Functionalized Silatrane Derivatives

Derivative Class	Specific Derivative/Substituent	Target Organism	MIC (µg/mL)	Reference
Schiff-base silatranes	3,5-dichloro-salicylaldehyde derivative	Aspergillus fumigatus	Not specified, compared to standards	[4]
3-methoxy-salicylaldehyde derivative	Penicillium chrysogenum	Not specified, compared to standards	[4]	
3,5-di-tert-butyl-salicylaldehyde derivative	Fusarium	Not specified, compared to standards	[4]	

Structure-Activity Relationship: Anticancer Activity

Several **Methylsilatrane** derivatives have been investigated for their cytotoxic effects against various cancer cell lines. While the precise mechanisms are still under investigation, evidence suggests that some derivatives induce apoptosis. For instance, a nitro-silatrane derivative has shown significant cytotoxicity against HepG2 (hepatocarcinoma) and MCF7 (breast adenocarcinoma) cell lines, with its activity attributed to a "activation by reduction" mechanism. [2] Although a specific signaling pathway for **Methylsilatrane** derivatives has not been definitively elucidated in the reviewed literature, the induction of apoptosis by other cytotoxic compounds often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Based on the general understanding of apoptosis induction by small molecules, a plausible mechanism for **Methylsilatrane** derivatives could involve the activation of the intrinsic apoptotic pathway. This proposed pathway is depicted in the diagram below. It is important to note that this is a hypothetical model for **Methylsilatrane** derivatives and requires experimental validation.



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Caption: Proposed Intrinsic Apoptosis Pathway Induced by **Methylsilatrane** Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of **Methylsilatrane** derivatives.

4.1. Synthesis of **Methylsilatrane** Derivatives

A general and efficient method for the synthesis of silatranes involves the transesterification of corresponding trialkoxysilanes with triethanolamine.^[5]

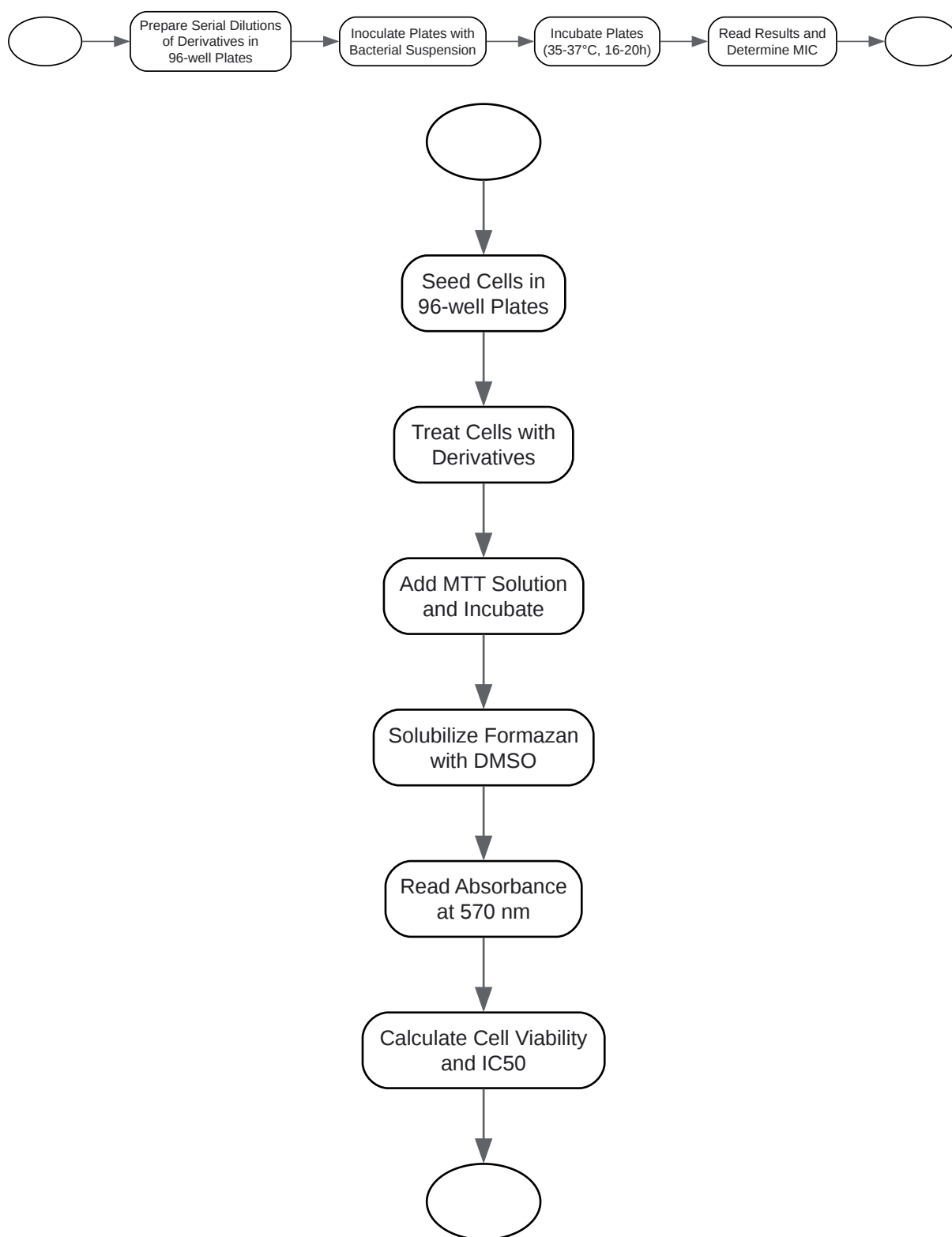
- Materials: Methyltriethoxysilane, Triethanolamine, catalyst (e.g., potassium hydroxide), solvent (e.g., xylene).
- Procedure:
 - A mixture of methyltriethoxysilane and a stoichiometric amount of triethanolamine is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
 - A catalytic amount of potassium hydroxide is added to the mixture.
 - The reaction mixture is heated to reflux in an appropriate solvent (e.g., xylene).
 - The ethanol byproduct is continuously removed via the Dean-Stark trap to drive the reaction to completion.
 - The reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the solvent is removed under reduced pressure.
 - The crude product is purified by recrystallization or column chromatography to yield the desired **Methylsilatrane** derivative.

4.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.^[6]

- Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate broth for the test organism), bacterial inoculum (adjusted to 0.5 McFarland standard), **Methylsilatrane** derivatives (stock solutions of known concentrations).

- Procedure:
 - Prepare serial two-fold dilutions of the **Methylsilatrane** derivatives in the broth directly in the 96-well plates. The final volume in each well is typically 100 μ L.
 - Inoculate each well with 5 μ L of the bacterial suspension (adjusted to approximately 5×10^5 CFU/mL in the final volume).
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
 - Incubate the plates at 35-37°C for 16-20 hours.
 - The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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